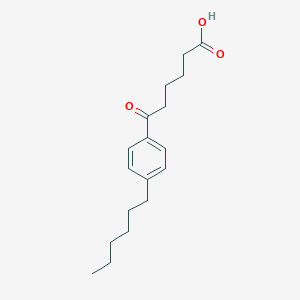

6-(4-Hexylphenyl)-6-oxohexanoic acid

Descripción general

Descripción

6-(4-Hexylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexylphenyl group attached to a hexanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hexylphenyl)-6-oxohexanoic acid typically involves the reaction of 4-hexylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Hexylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions, where the hexylphenyl group can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, nitro compounds

Aplicaciones Científicas De Investigación

6-(4-Hexylphenyl)-6-oxohexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and material science.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 6-(4-Hexylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activities.

Modulating signaling pathways: Affecting cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.

Hexylphenylpropanoic acid: Similar structure but different functional groups and applications.

Uniqueness

6-(4-Hexylphenyl)-6-oxohexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

Overview

6-(4-Hexylphenyl)-6-oxohexanoic acid is an organic compound with a unique structure that has attracted attention for its potential biological activities. This compound is characterized by a hexylphenyl group attached to a hexanoic acid backbone, and its molecular formula is with a molecular weight of 290.4 g/mol. It has been investigated for various applications in biology and medicine, particularly for its antimicrobial and anti-inflammatory properties.

- Molecular Weight : 290.4 g/mol

- CAS Number : 178686-77-6

- Structural Formula :

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, and fungal strains like Candida albicans.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus cereus | 9 |

| Staphylococcus aureus | Not specified |

| Candida albicans | Not specified |

The antimicrobial mechanism is believed to involve disruption of cellular membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It may modulate key signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed promising results with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Caco-2 (Colorectal) | 714.6 |

| DLD-1 (Colorectal) | 254.3 |

| HeLa (Cervical) | 1 |

The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators such as P53 and P21.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity.

- Signaling Pathway Modulation : It affects pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Reactive Oxygen Species (ROS) Management : Its phenolic structure allows it to act as both an antioxidant and pro-oxidant, which can eliminate free radicals and prevent oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic acids, including this compound, against gastrointestinal pathogens. The results indicated significant inhibition of bacterial growth, supporting its use in developing new antimicrobial agents.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on colorectal cancer cell lines. The findings revealed that it effectively induced apoptosis in DLD-1 cells, suggesting potential therapeutic applications in cancer treatment.

Future Directions

Research on this compound is ongoing, with potential future studies focusing on:

- Detailed elucidation of its molecular targets.

- Exploration of its effects in vivo.

- Development of derivatives with enhanced biological activities.

Propiedades

IUPAC Name |

6-(4-hexylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVPJPCDSQNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571105 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-77-6 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.